molecular formula C26H27BrN4O3S B11649630 (6Z)-6-(5-bromo-2-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-(5-bromo-2-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11649630
M. Wt: 555.5 g/mol
InChI Key: PSJQFMSUINANNL-NHQDZBNKSA-N
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Description

The compound (6Z)-6-(5-bromo-2-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidines. This compound is characterized by its unique structure, which includes a brominated benzylidene group, an ethyl-imino group, and a thiadiazolo-pyrimidinone core. The presence of these functional groups makes it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-(5-bromo-2-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps. The process begins with the preparation of the thiadiazolo[3,2-a]pyrimidinone core, followed by the introduction of the brominated benzylidene group and the ethyl-imino group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures that the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

The compound (6Z)-6-(5-bromo-2-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The brominated benzylidene group can be oxidized to form corresponding brominated benzaldehyde derivatives.

    Reduction: The imino group can be reduced to form amine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions include brominated benzaldehyde derivatives, amine derivatives, and various substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. Its structure suggests it may interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile molecule for the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure allows for the creation of materials with enhanced performance characteristics, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of (6Z)-6-(5-bromo-2-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. The brominated benzylidene group and the ethyl-imino group are believed to play key roles in its biological activity. These functional groups may interact with enzymes, receptors, or other proteins, leading to the modulation of specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may have potential as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (6Z)-6-(5-bromo-2-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one include other thiadiazolo[3,2-a]pyrimidines with different substituents. Examples include:

  • (6Z)-6-(2-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
  • (6Z)-6-(5-chloro-2-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups. The presence of the brominated benzylidene group, the ethyl-imino group, and the thiadiazolo-pyrimidinone core provides a unique set of chemical and biological properties that distinguish it from other similar compounds. This uniqueness makes it a valuable molecule for further research and development in various scientific fields.

Properties

Molecular Formula

C26H27BrN4O3S

Molecular Weight

555.5 g/mol

IUPAC Name

(6Z)-6-[[5-bromo-2-[2-(4-butan-2-ylphenoxy)ethoxy]phenyl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C26H27BrN4O3S/c1-4-16(3)17-6-9-20(10-7-17)33-12-13-34-22-11-8-19(27)14-18(22)15-21-24(28)31-26(29-25(21)32)35-23(5-2)30-31/h6-11,14-16,28H,4-5,12-13H2,1-3H3/b21-15-,28-24?

InChI Key

PSJQFMSUINANNL-NHQDZBNKSA-N

Isomeric SMILES

CCC1=NN2C(=N)/C(=C/C3=C(C=CC(=C3)Br)OCCOC4=CC=C(C=C4)C(C)CC)/C(=O)N=C2S1

Canonical SMILES

CCC1=NN2C(=N)C(=CC3=C(C=CC(=C3)Br)OCCOC4=CC=C(C=C4)C(C)CC)C(=O)N=C2S1

Origin of Product

United States

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